molecular formula C7H9BN2O4 B8269448 (4-(Methylamino)-3-nitrophenyl)boronic acid

(4-(Methylamino)-3-nitrophenyl)boronic acid

Cat. No.: B8269448
M. Wt: 195.97 g/mol
InChI Key: WALSPGACNYWUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Methylamino)-3-nitrophenyl)boronic acid is an organic compound that contains both a boronic acid group and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylamino)-3-nitrophenyl)boronic acid typically involves the nitration of a suitable precursor followed by the introduction of the boronic acid group. One common method involves the nitration of 4-methylaminophenylboronic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylamino)-3-nitrophenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).

    Reduction: Hydrogen gas, palladium catalyst.

Major Products Formed

    Oxidation: Formation of (4-(Methylamino)-3-aminophenyl)boronic acid.

    Substitution: Formation of biaryl compounds.

    Reduction: Formation of (4-(Methylamino)-3-aminophenyl)boronic acid.

Scientific Research Applications

(4-(Methylamino)-3-nitrophenyl)boronic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe for studying biological processes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of (4-(Methylamino)-3-nitrophenyl)boronic acid involves its ability to form covalent bonds with specific molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (4-(Dimethylamino)phenylboronic acid): Similar structure but with a dimethylamino group instead of a methylamino group.

    (4-(Trifluoromethyl)phenylboronic acid): Contains a trifluoromethyl group instead of a nitro group.

    (4-(Methoxy)phenylboronic acid): Contains a methoxy group instead of a nitro group.

Uniqueness

(4-(Methylamino)-3-nitrophenyl)boronic acid is unique due to the presence of both a methylamino group and a nitro group on the phenyl ring

Properties

IUPAC Name

[4-(methylamino)-3-nitrophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALSPGACNYWUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.